molecular formula C8H7N3 B13014134 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1338219-66-1

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B13014134
CAS No.: 1338219-66-1
M. Wt: 145.16 g/mol
InChI Key: TVYCCCRBYQBMDN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the pyridine family. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A related compound with a different functional group at the 1st position.

    3H-pyrrolo[2,3-c]quinoline: A compound with an extended ring system, showing different chemical properties.

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

1338219-66-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C8H7N3/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1,3,11H,2,4H2

InChI Key

TVYCCCRBYQBMDN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CN=C2C#N

Origin of Product

United States

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